dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone
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Overview
Description
Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone is a complex heterocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system that includes both pyrrole and isoindole moieties, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone typically involves a multicomponent reaction. One notable method is the [2 + 2 + 2] cycloaddition of maleimides with nitroenamines. This reaction can be carried out by simply heating a mixture of the substrates in dimethylformamide (DMF) without the need for any catalyst or promoter . This approach effectively utilizes the strong electron-withdrawing nature of the nitro group in nitroenamines to activate the reactivity of the carbon-carbon bond, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and cycloaddition can be scaled up for industrial applications. The use of solvent-free or green chemistry approaches can enhance the sustainability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism by which dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone exerts its effects involves its interaction with molecular targets and pathways. The compound’s electron-withdrawing groups and fused ring system contribute to its reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone: A closely related compound with similar structural features but lacking the dodecahydro modification.
Hexahydroisoindole-1,3-dione: Another related compound with fewer hydrogen atoms and a simpler structure.
Uniqueness
Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone is unique due to its fully hydrogenated state, which imparts distinct chemical and physical properties. This makes it particularly interesting for studies involving hydrogenation and its effects on molecular stability and reactivity .
Properties
CAS No. |
2758004-32-7 |
---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
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